![molecular formula C32H34Cl3F2N3O2 B10761894 1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)

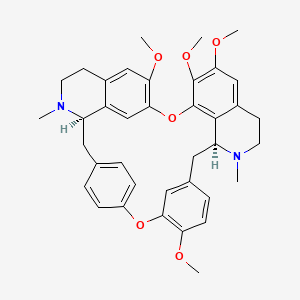

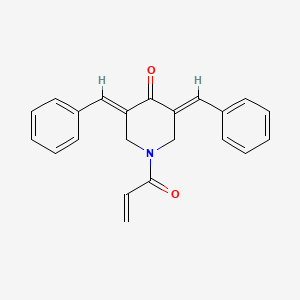

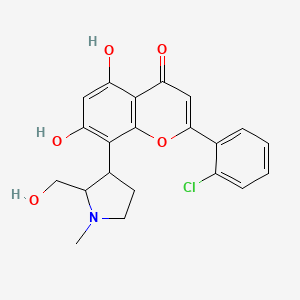

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El trihidrocloruro de zosuquidar, también conocido por su código de desarrollo LY335979, es un agente modulador de tercera generación desarrollado específicamente como un inhibidor selectivo de la proteína 1 de resistencia a múltiples fármacos (MDR1) o glicoproteína P (P-gp). Este compuesto se ha investigado por su potencial para superar la resistencia a los fármacos en las células cancerosas al inhibir la función de la bomba de eflujo de las glicoproteínas P, restaurando así la sensibilidad de las células cancerosas a los agentes quimioterapéuticos .

Métodos De Preparación

La síntesis del trihidrocloruro de zosuquidar implica varios pasos clave:

Ciclopropanación: La dibenzosuberona se trata con difluorocarbeno, generado in situ a partir de clorodifluoroacetato de litio, para formar 10,11-difluorometanodibenzosuberona.

Reducción: La cetona se reduce con borohidruro para producir un derivado con grupos ciclopropilo y alcohol fusionados en el mismo lado del anillo de siete miembros.

Halogenación: Este derivado se halogena con ácido bromhídrico al 48% para posicionar ambos grupos en anti.

Desplazamiento: El bromuro se desplaza con pirazina para formar un compuesto de amonio cuaternario.

Reducción: El borohidruro de sodio reduce la aromaticidad en la cadena lateral, dando lugar a la piperazina correspondiente.

Formación de epóxido: La reacción de 5-hidroxiquinolina con ®-glicidil nosilato proporciona ®-1-(5-quinoliniloxi)-2,3-epoxipropano.

Análisis De Reacciones Químicas

El trihidrocloruro de zosuquidar se somete a diversas reacciones químicas, entre ellas:

Reducción: El borohidruro de sodio se utiliza comúnmente para reducir la aromaticidad en la cadena lateral.

Halogenación: La halogenación con ácido bromhídrico posiciona los grupos funcionales en la configuración deseada.

Sustitución: Las reacciones de desplazamiento con pirazina forman compuestos de amonio cuaternario.

Aplicaciones Científicas De Investigación

Química: Sirve como compuesto modelo para el estudio de la inhibición de la glicoproteína P y los mecanismos de resistencia a los fármacos.

Biología: Se utiliza para investigar el papel de las glicoproteínas P en los procesos celulares y la resistencia a múltiples fármacos.

Medicina: Los ensayos clínicos han explorado su uso en combinación con agentes quimioterapéuticos para tratar cánceres que presentan resistencia a múltiples fármacos, como la leucemia mieloide aguda y el síndrome mielodisplásico

Industria: Su papel como inhibidor de la glicoproteína P lo hace valioso en el desarrollo de nuevas estrategias terapéuticas para superar la resistencia a los fármacos en el tratamiento del cáncer

Mecanismo De Acción

El trihidrocloruro de zosuquidar inhibe las glicoproteínas P, que son proteínas transmembrana que bombean sustancias extrañas fuera de las células de forma dependiente del ATP. Al inhibir estas proteínas, el trihidrocloruro de zosuquidar evita la salida de los agentes quimioterapéuticos de las células cancerosas, restaurando así su sensibilidad a estos fármacos. Esta inhibición permite que las moléculas terapéuticas alcancen sus objetivos dentro de las células cancerosas, superando el fenotipo de resistencia a múltiples fármacos .

Comparación Con Compuestos Similares

El trihidrocloruro de zosuquidar se compara con otros inhibidores de la glicoproteína P como el tariquidar y el laniquidar. Si bien los tres compuestos inhiben las glicoproteínas P, el trihidrocloruro de zosuquidar es único por su alta selectividad y potencia. Se ha demostrado que restaura eficazmente la sensibilidad a los fármacos en diversos sistemas de cultivo celular y ha sido objeto de extensas pruebas clínicas .

Compuestos similares

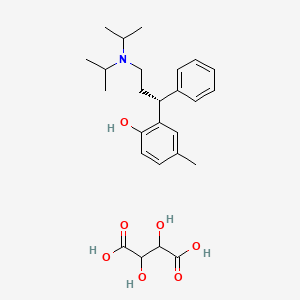

Tariquidar: Otro potente inhibidor de la glicoproteína P utilizado en la investigación y los ensayos clínicos.

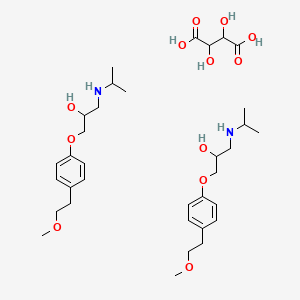

Laniquidar: Un inhibidor de la glicoproteína P con un mecanismo de acción similar

Propiedades

Fórmula molecular |

C32H34Cl3F2N3O2 |

|---|---|

Peso molecular |

637.0 g/mol |

Nombre IUPAC |

1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |

InChI |

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;; |

Clave InChI |

ZPFVQKPWGDRLHL-HFUWVQDBSA-N |

SMILES isomérico |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

SMILES canónico |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

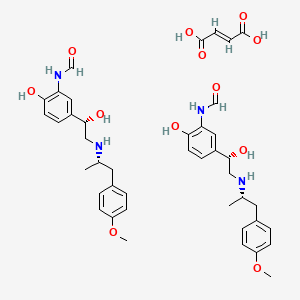

![4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid](/img/structure/B10761820.png)

![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)